N-[2-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Overview
Description
N-[2-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1084202 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Research on compounds structurally similar to N-[2-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has shown promising applications in cancer therapy through the inhibition of histone deacetylases (HDACs). For instance, the design, synthesis, and biological evaluation of MGCD0103, a compound that selectively inhibits HDACs 1-3 and 11, demonstrated significant antitumor activity both in vitro and in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Green Chemistry in Drug Design
Another area of application is the environmentally friendly synthesis of potential analgesic and antipyretic compounds. A study explored green synthesis routes for paracetamol analogues, indicating the importance of sustainable practices in the development of new pharmacological agents (Reddy et al., 2014).
Anti-acetylcholinesterase Activity
Compounds related to this compound have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for the development of antidementia agents. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant enhancements in anti-AChE activity, pointing towards potential applications in treating dementia (Sugimoto et al., 1990).
Modulation of Histone Acetylation
Additionally, CI-994, a compound closely related to the one , has been identified as a histone deacetylase (HDAC) inhibitor, inducing histone hyperacetylation in colon carcinoma cells. This modulation of histone acetylation suggests a mechanism through which these compounds exert their antitumor effects (Kraker et al., 2003).
Insecticidal and Antimicrobial Applications
Research into modifications of the methylene group of certain compounds has demonstrated their efficacy as broad-spectrum insecticides, providing insights into their potential applications in agriculture (Samaritoni et al., 1999).
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)20-15-6-4-5-7-16(15)21-17(23)18(2,3)24-14-10-8-13(19)9-11-14/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYCFNZGVWRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.